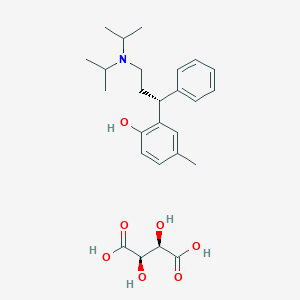
2-Thiouracil
Overview
Description
2-Thiouracil is a specific molecule consisting of a sulfated uracil . It is a biologically derived structure with known anti-thyroid pharmaceutical functions . It has been used as an antithyroid, coronary vasodilator, and in congestive heart failure .
Synthesis Analysis
New Cu (II), Pd (II), and Au (III) complexes with 2-Thiouracil have been synthesized . A novel series of 2-thiouracil-5-sulfonamides were designed and synthesized . The oligoribonucleotides were synthesized on an Applied Biosystems 394 oligonucleotide synthesizer .Molecular Structure Analysis
2-Thiouracil has a molecular formula of C4H4N2OS and a molecular weight of 128.15 g/mol . The dominant roles of hydrogen bond (HB) interactions are known in biologically related systems .Chemical Reactions Analysis
2-Thiouracil forms complexes with transition metals such as gold (Au), Chromium (Cr), Zinc (Zn), and Silver (Ag) . It exhibits both acidic and basic properties due to the nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
2-Thiouracil is a white crystalline solid that is sparingly soluble in water but more soluble in organic solvents . It exhibits both acidic and basic properties due to the presence of the nitrogen and sulfur atoms .Scientific Research Applications
Biological Activities of Metal Complexes
2-Thiouracil and its derivatives can form complexes with various metals . These metal complexes have been studied for their biological activities . The structure of 2-thiouracil changes when it coordinates with different metals, and these changes can be analyzed using spectrophotometric or X-ray difference analysis .
Role in Protein Structure and Function
2-Thiouracil can be used to study the role of sulfur in various biological processes, including protein structure and function . This helps in understanding how sulfur contributes to the stability and functionality of proteins.
DNA Sequencing and Genetic Studies
2-Thiouracil has been employed in the synthesis of labeled nucleotides for DNA sequencing and other genetic studies . This allows researchers to track the movement and interaction of these nucleotides within the DNA structure.
Materials Science Applications
2-Thiouracil has found applications in the field of materials science . However, the specific applications in this field are not detailed in the source.
Synthesis and Characterization of Silver Colloid and Film Substrates
2-Thiouracil may be used in the synthesis and characterization of silver colloid and film substrates . These substrates have applications in surface-enhanced Raman scattering (SERS), a spectroscopic technique used for molecular identification and characterization .
Electro-oxidation Studies
2-Thiouracil can be used to study its electro-oxidation at titanium dioxide (TiO2) nanoparticles-modified gold electrode . This helps in understanding the electrochemical properties of 2-thiouracil, which can be useful in various applications such as sensor development.
Ultrafast Relaxation Processes
2-Thiouracil has been used in ultrafast, single-colour, pump-probe UV/UV spectroscopy to investigate the relaxation processes after UV photoexcitation . This research contributes to the understanding of how molecules like 2-thiouracil dissipate electronic energy into vibrational states .
Excited Cationic State Dynamics
Some fragments of 2-thiouracil may be created by dynamics occurring in the excited cationic state . This suggests that 2-thiouracil can be used to study the behavior of molecules in their excited cationic state .
Mechanism of Action
Target of Action
2-Thiouracil primarily targets the enzyme thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for the regulation of metabolism, growth, and development in the body .
Mode of Action
2-Thiouracil inhibits the activity of thyroid peroxidase . By blocking this enzyme, 2-Thiouracil prevents the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . This results in a decrease in the production of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by 2-Thiouracil disrupts the normal biochemical pathways involved in the synthesis of thyroid hormones . Specifically, it prevents the iodination of thyroglobulin, a protein required for the production of thyroxine (T4) and triiodothyronine (T3), the two main thyroid hormones .
Pharmacokinetics
These drugs tend to have a short half-life and are excreted in the urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of 2-Thiouracil may vary.
Result of Action
The primary result of 2-Thiouracil’s action is a reduction in the levels of thyroid hormones in the body . This can help to manage conditions such as hyperthyroidism, where there is an overproduction of these hormones . The use of 2-thiouracil has largely been replaced by more potent and safer antithyroid drugs .
Action Environment
The efficacy and stability of 2-Thiouracil, like many drugs, can be influenced by various environmental factors For instance, the pH level of the stomach can affect the absorption of the drug Additionally, factors such as diet, other medications, and individual metabolic differences can also impact the drug’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/ | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-Thiouracil | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS RN |
141-90-2 | |
| Record name | Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-thiouracil exert its antithyroid effect?
A1: 2-thiouracil and its derivatives, such as 6-n-propyl-2-thiouracil, primarily act by inhibiting thyroid peroxidase. [] This enzyme plays a crucial role in thyroid hormone synthesis by catalyzing the iodination of tyrosine residues in thyroglobulin. By inhibiting thyroid peroxidase, 2-thiouracil disrupts the production of thyroid hormones like thyroxine (T4). []
Q2: What are the downstream effects of 2-thiouracil's action on thyroid hormone synthesis?
A2: Blocking thyroid hormone synthesis with 2-thiouracil leads to hypothyroidism. [] This can manifest as various physiological changes, including decreased metabolic rate, weight gain, and altered development. For example, in rat pups, prenatal exposure to 6-n-propyl-2-thiouracil resulted in a significant decrease in the width of the external plexiform layer in the olfactory bulb, highlighting the impact on development. []
Q3: Does 2-thiouracil impact nucleic acid metabolism?
A3: Yes, research suggests that 2-thiouracil can be incorporated into RNA, primarily replacing uracil. [, ] Studies using radiolabeled 2-thiouracil in pea root segments showed incorporation into various RNA fractions, particularly those associated with the nucleus and cell wall debris. [] This incorporation suggests potential interference with RNA synthesis and function.
Q4: What is the molecular formula and weight of 2-thiouracil?
A4: The molecular formula of 2-thiouracil is C4H4N2OS, and its molecular weight is 128.15 g/mol.
Q5: Are there spectroscopic techniques to characterize 2-thiouracil?
A5: Yes, various spectroscopic methods are used to characterize 2-thiouracil. Infrared (IR) spectroscopy reveals information about the functional groups present, such as N–H, C=O, and C=S stretching vibrations. [, ] Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, influenced by the presence of the sulfur atom. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy elucidates the structure and dynamics of 2-thiouracil in solution. [] Photoelectron spectroscopy, specifically ground- and excited-state UV photoelectron spectroscopy, has been used to investigate the electronic structure and photoionization behavior of 2-thiouracil and its derivatives. [] These techniques provide complementary information to characterize the structural and electronic properties of 2-thiouracil.
Q6: How does 2-thiouracil behave on gold surfaces?
A6: Studies using X-ray photoelectron spectroscopy and near-edge X-ray absorption spectroscopy reveal that 2-thiouracil can functionalize gold surfaces, specifically Au(110). [] This functionalization involves the adsorption of 2-thiouracil molecules, creating a platform for interactions with other biomolecules. For instance, the 2-thiouracil-modified gold surface selectively immobilized adenine, adenosine, and polyadenylic acid (RNA), demonstrating its potential in biosensing and biomolecule immobilization applications. []
Q7: Does 2-thiouracil participate in any catalytic reactions?
A7: While 2-thiouracil itself might not be a catalyst, its derivatives have shown interesting reactivity. For instance, the reaction of chloroethynylphosphonates with 2-thiouracil leads to the formation of 3(2)-phosphonylated thiazolo[3,2-a]oxopyrimidines. [] The regioselectivity of this reaction, whether cyclization occurs through the N1 or N3 nitrogen of 2-thiouracil, is influenced by the substituents on the 2-thiouracil ring, highlighting the impact of structural modifications on reactivity. []
Q8: Have computational methods been used to study 2-thiouracil?
A8: Yes, computational chemistry plays a significant role in understanding 2-thiouracil's properties and behavior. For instance, multireference configuration interaction calculations, coupled with Dyson norms, have been employed to simulate the ground- and excited-state UV photoelectron spectra of 2-thiouracil and its derivatives. [] These simulations help interpret experimental spectra and provide insights into the electronic structure and photoionization dynamics of these molecules. Additionally, ab initio molecular dynamics simulations have been used to investigate the dissociation dynamics of 2-thiouracil upon low-energy electron attachment. [] These simulations revealed the formation of dehydrogenated negative ions, specifically (TU-H)-, as a prominent dissociation pathway, highlighting the importance of electron attachment processes in the gas phase. []
Q9: How do substituents on the 2-thiouracil ring affect its biological activity?
A9: The biological activity of 2-thiouracil is significantly influenced by the nature and position of substituents on its ring.
Q10: How does 2-thiouracil's stability impact its applications?
A10: The stability of 2-thiouracil and its derivatives is crucial for their use in various applications. For instance, the stability of thyreostatic drugs in animal feed is essential to ensure accurate dosing and efficacy. Studies using micellar electrokinetic chromatography have demonstrated that 2-thiouracil and its derivatives can be successfully extracted and analyzed in animal feed samples with high recovery rates (99 ± 5%). [] These findings suggest that these compounds remain stable in the feed matrix, enabling their use as feed additives.
Q11: How do the pharmacokinetic properties of 2-thiouracil derivatives differ?
A12: The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), of 2-thiouracil derivatives can differ based on their structural modifications. For example, the lipophilicity of the compound influences its cell penetration ability. Studies on melanocytes showed that 6-propyl-2-thiouracil, being more lipophilic than 2-thiouracil, exhibited greater accumulation within melanotic cells. [] This difference in cell penetration also correlated with increased toxicity of 6-propyl-2-thiouracil compared to 2-thiouracil, highlighting the impact of pharmacokinetic properties on biological activity. []
Q12: Has the efficacy of 2-thiouracil been investigated in cellular or animal models?
A12: Yes, the efficacy of 2-thiouracil and its derivatives has been explored in various models.
Q13: Are there any known toxic effects of 2-thiouracil?
A14: While 2-thiouracil is primarily known for its antithyroid effects, studies have reported potential toxicity, particularly at higher concentrations. Research on melanocytes revealed that 6-propyl-2-thiouracil, a more lipophilic derivative, exhibited greater toxicity compared to 2-thiouracil. [] This difference in toxicity was attributed to increased cell penetration of the propyl derivative. []
Q14: What are the potential phytotoxic effects of 2-thiouracil?
A15: Studies exploring the use of 2-thiouracil as a potential antiviral agent in plants have revealed phytotoxic effects, particularly at higher concentrations. [, ] Research on potato meristems showed that increasing concentrations of 2-thiouracil negatively impacted meristem development and regeneration. [] This phytotoxicity needs to be carefully considered when evaluating the potential applications of 2-thiouracil in plant systems.
Q15: Can metabolites of 2-thiouracil be used as biomarkers for its administration?
A16: Yes, research suggests that certain metabolites can differentiate between exogenous administration and endogenous formation of 2-thiouracil in animals. A study identified 6-methyl-2-thiouracil as a specific biomarker for 2-thiouracil administration, as its levels increased significantly in urine samples of treated animals. [] Conversely, 4-thiouracil was found to be indicative of endogenous formation and did not increase upon 2-thiouracil treatment. [] These findings highlight the potential of specific metabolites as biomarkers for monitoring 2-thiouracil administration and distinguishing it from natural sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















